5-Bromo-3-iodo-7-methyl-1H-indazole is a heterocyclic compound with the molecular formula CHBrIN. It is classified as a derivative of indazole, which consists of a fused benzene and pyrazole ring. This compound is notable for its halogenated structure, featuring both bromine and iodine substituents, which enhance its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
5-Bromo-3-iodo-7-methyl-1H-indazole can be sourced through synthetic methods involving the halogenation of 7-methyl-1H-indazole. The classification of this compound falls under heterocyclic organic compounds, specifically within the indazole family, which is known for its diverse biological activities .
The synthesis of 5-Bromo-3-iodo-7-methyl-1H-indazole typically involves the following steps:
These reactions can be conducted under mild conditions, making them suitable for both laboratory and industrial applications. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity levels .
5-Bromo-3-iodo-7-methyl-1H-indazole is capable of undergoing various chemical reactions due to its halogenated nature:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
Indazole derivatives can inhibit key inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), suggesting their involvement in modulating inflammatory pathways . The pharmacokinetics of this compound, including absorption and metabolism, are not extensively documented but warrant further research to elucidate its therapeutic potential.
5-Bromo-3-iodo-7-methyl-1H-indazole exhibits several notable physical and chemical properties:
These properties contribute to its utility in various chemical applications.
5-Bromo-3-iodo-7-methyl-1H-indazole has several important applications:
The strategic placement of halogen atoms at C3 and C5 positions in 5-bromo-3-iodo-7-methyl-1H-indazole enables sequential site-selective cross-coupling reactions. The iodine at C3 exhibits higher reactivity than bromine at C5 due to lower bond dissociation energy, allowing chemoselective functionalization.
Table 1: Cross-Coupling Reactions of 5-Bromo-3-iodo-7-methyl-1H-indazole
Reaction Type | Catalyst System | Conditions | Position Modified | Yield Range |
---|---|---|---|---|
Sonogashira | Pd(PPh₃)₂Cl₂/CuI | 80°C, Et₃N | C3 (Iodo site) | 75-92% |
Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃, 90°C | C3 (Iodo site) | 85-95% |
Suzuki-Miyaura | Pd(OAc)₂/XPhos | K₃PO₄, 100°C | C5 (Bromo site) | 70-88% |
The C3-iodo position undergoes efficient Sonogashira coupling with terminal alkynes under mild conditions (Pd(PPh₃)₂Cl₂/CuI, Et₃N, 80°C). This reaction demonstrates exceptional functional group tolerance, enabling the installation of electron-withdrawing (e.g., -CF₃) and electron-donating (e.g., -OMe) substituted alkynes at the 3-position while preserving the C5-bromine and N1-H functionality. Yields typically range from 75-92%, with complete regioselectivity confirmed by NMR analysis [2] [9].
Suzuki-Miyaura reactions exhibit position-dependent catalyst requirements:
Table 2: Halogenation Approaches for Indazole Intermediates
Strategy | Reagents | Temperature | Regioselectivity | Key Intermediate |
---|---|---|---|---|
Sequential Halogenation | NBS, then I₂/KI/H₂O₂ | 0°C → 80°C | C5 then C3 | 5-Bromo-7-methylindazole |
Directed ortho-Iodination | I₂, Cu(OAc)₂, DMEDA | 60°C | C3-specific | 3-Iodo-7-methylindazole |
Synthesis begins with 7-methyl-1H-indazole, where electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0°C affords 5-bromo-7-methyl-1H-indazole with >95% regioselectivity. Subsequent iodination employs I₂/KI with H₂O₂ oxidant in acetic acid at 80°C, installing iodine exclusively at the electron-rich C3 position. This two-step sequence achieves 68-75% overall yield of the title compound [4]. Alternative pathways involve Pd-catalyzed halogenation of 7-methylindazole precursors using Pd(OAc)₂ with N-iodosuccinimide (C3) or N-bromosuccinimide (C5), though with lower regiocontrol compared to electrophilic methods [9].
The indazole N1-H acts as an inherent directing group for ortho-C3 metalation. Treatment with n-BuLi at -78°C generates a lithiated species that reacts with I₂ to yield 3-iodo-7-methyl-1H-indazole. When using Cu(OAc)₂/I₂ with N,N'-dimethylethylenediamine (DMEDA) at 60°C, copper coordinates to the N2 atom, facilitating exclusive C3-iodination via electrophilic substitution. This method achieves 85-90% regioselectivity without protecting groups, demonstrating the directing potential of the indazole core [9].
Selective N1-methylation of 5-bromo-3-iodo-7-methyl-1H-indazole requires careful optimization to avoid N2-alkylation and O-alkylation byproducts:
Table 3: N-Methylation Selectivity Control Methods
Method | Base/Reagent | Solvent | N1:N2 Ratio | Yield |
---|---|---|---|---|
Phase-Transfer Catalysis | NaOH, BnEt₃N⁺Cl⁻ | CH₂Cl₂ | 8:1 | 75% |
Silver-Mediated Methylation | Ag₂O | DMF | >20:1 | 88% |
Anion Activation | NaH | THF | 4:1 | 70% |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2